

# A Comparative Guide to the Long-Term Efficacy of D-Jnki-1 Treatment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy of **D-Jnki-1** (also known as AM-111 or brimapitide), a peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Its performance is objectively compared with other JNK inhibitors, supported by experimental data from preclinical and clinical studies.

# **Executive Summary**

**D-Jnki-1** has demonstrated potential as a therapeutic agent, primarily in the context of acute sensorineural hearing loss and neuroprotection. Clinical trials have shown its efficacy in specific patient populations for hearing recovery. Preclinical studies support its role in reducing neuronal damage following ischemic events. In oncology, its efficacy has been explored in xenograft models. This guide compares **D-Jnki-1** with other notable JNK inhibitors, SP600125 and AS602801 (Bentamapimod), providing available data on their long-term effects.

# Data Presentation: Comparative Efficacy of JNK Inhibitors

Table 1: Long-Term Efficacy of D-Jnki-1 in Clinical and Preclinical Models



Indication	Model/Stud y	Treatment Protocol	Outcome Measures	Results	Long-Term Efficacy
Acute Sensorineural Hearing Loss	HEALOS Phase 3 Clinical Trial[1][2][3] [4][5]	Single intratympanic injection of AM-111 (0.4 mg/ml or 0.8 mg/ml) or placebo within 72 hours of onset.	Mean Pure Tone Audiometry (PTA) improvement from baseline to Day 28 and Day 91.	In patients with profound hearing loss, the 0.4 mg/ml dose showed a mean PTA improvement of 42.7 dB at Day 28, compared to 26.8 dB for placebo (p=0.0176). The treatment effect was maintained to Day 91.[1][2]	Sustained hearing improvement observed at 91 days.
Neuroprotecti on (Stroke)	Rat model of transient focal cerebral ischemia (MCAo)[2]	Single intraperitonea I injection of D-Jnki-1 (0.1 mg/kg) post- ischemia.	Infarct volume, neurological score, sensorimotor and cognitive function.	Significant reduction in infarct volume at 3 days. Improved neurological score, attenuated body weight loss, and enhanced sensorimotor and cognitive function over 10 days.[2]	Functional recovery observed up to 10 days post- treatment.



Neuroprotecti on (Excitotoxicity )	Rat model of kainic acid- induced seizures[6]	Not specified	Reversal of pathological events in mitochondria, cytochrome c release, and PARP cleavage.	D-Jnki-1 reversed mitochondrial pathological events and almost completely abolished cytochrome c release and PARP cleavage.[6]	Not specified
Oncology	Murine melanoma xenograft models	Systemic i.p. administratio n of D-JNKI- 1.	Tumor growth and cancer pain.	Attenuated the growth of B16-Fluc murine melanoma xenografts and cancer pain.	Not specified
Oncology	Hepatocellula r carcinoma (HCC) xenograft models	Not specified	Tumor growth.	Suppressed tumor growth of subcutaneou sly implanted HCC cells.	Activated JNK levels remained inhibited 3 months after D-JNKI-1 injection.

**Table 2: Comparative Efficacy of Alternative JNK Inhibitors** 



Inhibitor	Indication	Model/St udy	Treatmen t Protocol	Outcome Measures	Results	Long- Term Efficacy
SP600125	Inflammati on (in vivo)	Mouse model of LPS- induced inflammatio n[7]	Intravenou s (15 or 30 mg/kg) or oral (30 mg/kg) administrati on.	Serum TNF-α levels.	Significant inhibition of TNF-α expression.	Not specified
Bladder Cancer (in vivo)	Xenograft model using nude mice with EJ cells	5 mg/kg, i.p., daily.	Tumor growth.	Enhanced the anti- tumor effect of C- 2.[8]	Not specified	
Rheumatoi d Arthritis (in vitro)[9]	Human fibroblast- like synoviocyt es (MH7A cells)	15 μM and 30 μM concentrati ons.	ROS production, IL-6 levels, MMP-3 expression.	Dose- dependent decrease in ROS, IL- 6, and MMP-3.[9]	Not applicable	
AS602801 (Bentamapi mod)	Cancer (in vivo)[1][3]	Xenograft models of pancreatic and ovarian cancer stem cells	Daily intraperiton eal injections (40 mg/kg/day) for 10 consecutiv e days.	Tumor- initiating capacity.	Inhibited the tumorinitiating capacity of cancer stem cells. [3]	Not specified
Endometrio sis	Phase 2 Clinical Trial	Not specified	Efficacy and safety.	Completed, suggesting a favorable safety profile for	Not specified	



long-term therapy.[1]

# Experimental Protocols D-Jnki-1 (AM-111) for Acute Sensorineural Hearing Loss (HEALOS Phase 3 Trial)

- Study Design: A multicenter, double-blind, randomized, placebo-controlled phase 3 trial.[10]
- Participants: 256 patients aged 18 to 65 years presenting within 72 hours of idiopathic sudden sensorineural hearing loss (ISSNHL) onset with a mean hearing loss of ≥ 40 dB.[5]
   [10]
- Intervention: A single-dose intratympanic injection of AM-111 (0.4 mg/ml or 0.8 mg/ml) or placebo.[10] The patient is positioned in a reclined or supine position with the head tilted approximately 45° toward the untreated ear for about 30 minutes to facilitate diffusion into the cochlea.[11]
- Outcome Assessment: Hearing improvement was measured by Pure Tone Audiometry (PTA) at baseline and on days 3, 7, 28, and 91.[10]

## **Preclinical Model of Noise-Induced Hearing Loss**

- Animal Model: Rats are commonly used due to their cochlear and central auditory system similarities to humans.[12]
- Induction of Hearing Loss: Exposure to continuous noise, such as an 8 kHz octave band noise at 105 dB SPL for 4 hours.[8]
- Outcome Assessment: Auditory Brainstem Response (ABR) and Distortion Product
   Otoacoustic Emissions (DPOAEs) are used to assess hearing function.[12] ABR measures
   the electrical response from the auditory nerve to the brainstem in response to sound stimuli,
   with Wave V being a key indicator for threshold determination.[13][14] Electrodes are placed
   on the scalp, and stimuli like clicks or tone bursts are presented at decreasing intensity
   levels to determine the hearing threshold.[14][15]



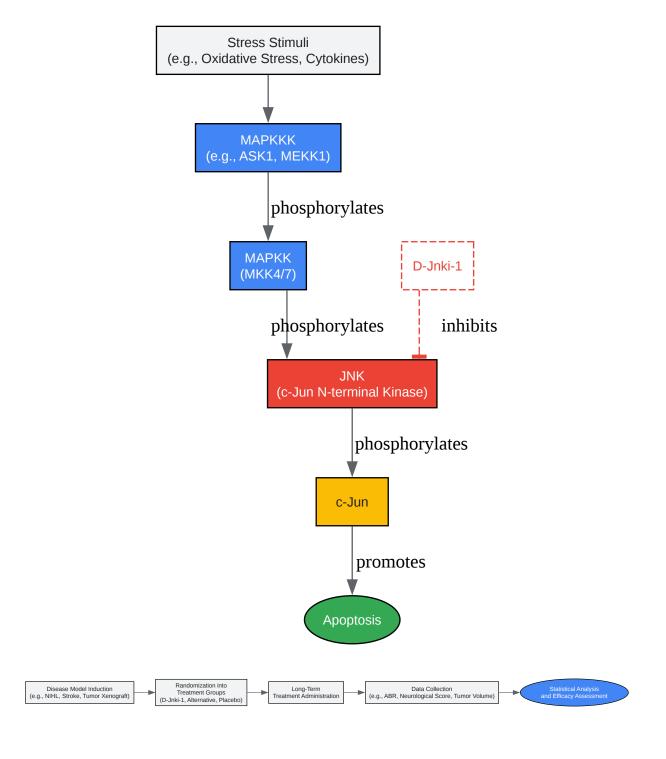


# **Xenograft Tumor Model for Oncology Studies**

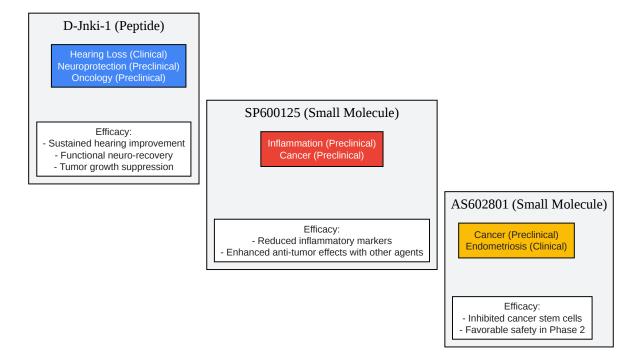
- Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines or patient-derived tumor tissue.[7]
- Treatment: Once tumors reach a specified volume (e.g., 200 mm<sup>3</sup>), treatment with the investigational drug (e.g., AS602801 at 40 mg/kg/day, i.p.) or vehicle control is initiated.[3]
- Outcome Assessment: Tumor volume is measured regularly (e.g., every 4 days) using calipers.[16] At the end of the study, tumors are excised and weighed.[17] Inhibition of tumor growth is calculated as a treatment-to-control (T/C) ratio.[18]

# **Mandatory Visualization**









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## Validation & Comparative





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